

A Comparative Analysis of 4-Oxoretinoic Acid Isomers' Biological Potency

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Compound of Interest

Compound Name: 4-Oxoretinoic acid-d3

Cat. No.: B584394

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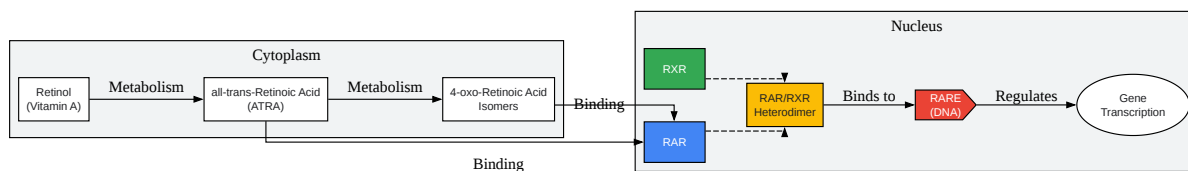
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of retinoid isomers is critical for the development of targeted therapeutics. This guide provides a comparative assessment of the biological potency of 4-oxoretinoic acid isomers, focusing on their interactions with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which mediate the physiological and pharmacological effects of retinoids.

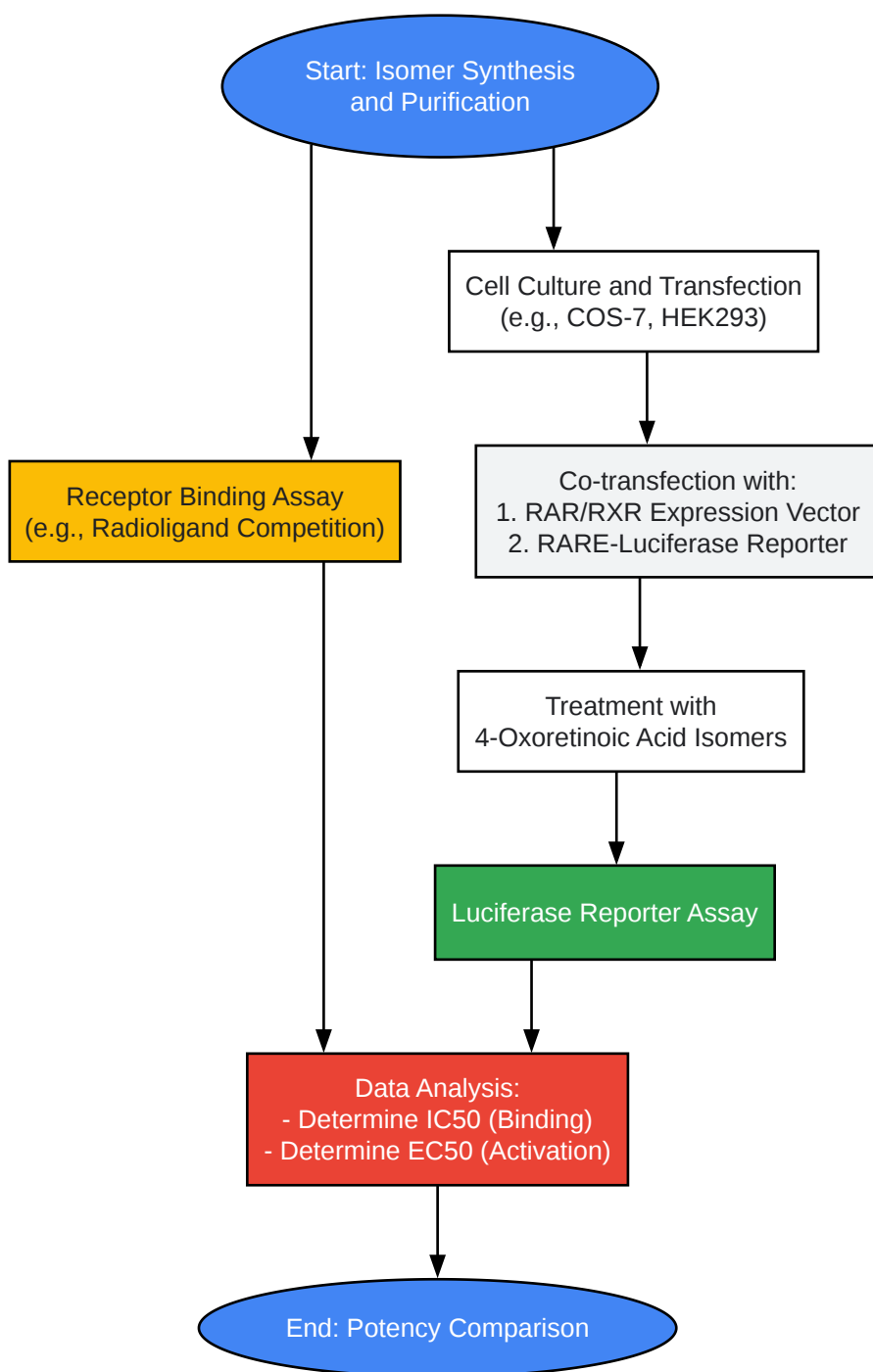
The biological effects of retinoids are primarily mediated through their binding to and activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1][2][3] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[4] The affinity and activation potential of different retinoid isomers for these receptors can vary significantly, leading to diverse biological responses.

Retinoid Signaling Pathway

The canonical retinoid signaling pathway begins with the cellular uptake of retinol (Vitamin A) and its conversion to all-trans-retinoic acid (ATRA). ATRA can then be metabolized to various other forms, including 4-oxoretinoic acid. These active retinoids translocate to the nucleus and bind to RARs, which are partnered with RXRs. This binding event induces a conformational change in the receptor complex, leading to the recruitment of co-activator proteins and the

initiation of target gene transcription. This regulation is crucial for cellular differentiation, proliferation, and apoptosis.[3]





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